4'-Formyl[1,1'-biphenyl]-4-sulfonic acid
Description
4-Carbaldehyde-4-biphenylsulfonic acid, also known as 4-(4-formylphenyl)benzenesulfonic acid, is an organic compound with the molecular formula C13H10O4S and a molecular weight of 262.28 g/mol. This compound is characterized by the presence of both an aldehyde group and a sulfonic acid group attached to a biphenyl structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Properties
CAS No. |
765217-66-1 |
|---|---|
Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
4-(4-formylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H10O4S/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)18(15,16)17/h1-9H,(H,15,16,17) |
InChI Key |
POFNZJXEGAXYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbaldehyde-4-biphenylsulfonic acid typically involves the sulfonation of biphenyl followed by formylation. One common method includes dissolving biphenyl in a suitable solvent like nitrobenzene and then adding chlorosulfonic acid at controlled temperatures. The reaction mixture is then heated to complete the sulfonation process . The resulting sulfonic acid derivative is then subjected to formylation using reagents such as formyl chloride or formic acid under acidic conditions to introduce the aldehyde group .
Industrial Production Methods
Industrial production of 4-Carbaldehyde-4-biphenylsulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production is carried out in specialized reactors with temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Oxidation to Carboxylic Acid
The formyl group undergoes oxidation to yield a carboxylic acid derivative. This reaction is typically carried out under acidic or basic conditions with strong oxidizing agents.
Example :
Product : 4'-Carboxy[1,1'-biphenyl]-4-sulfonic acid.
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hours | Carboxylic acid derivative | ~75–85% |
| CrO₃/H₂O | Reflux, 4 hours | Carboxylic acid derivative | ~70–80% |
*Yields are hypothetical and based on analogous aldehyde oxidations.
Reduction to Alcohol
The aldehyde group can be reduced to a primary alcohol using borohydrides or catalytic hydrogenation.
Example :
Product : 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-sulfonic acid.
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| NaBH₄/EtOH | RT, 2 hours | Primary alcohol | ~90–95% |
| H₂/Pd-C | 50°C, 3 atm H₂ | Primary alcohol | ~85–90% |
Condensation Reactions
The aldehyde participates in Schiff base formation with primary amines or hydrazines.
Example :
Product : Imine or hydrazone derivatives.
| Amine/Hydrazine | Conditions | Product | Application |
|---|---|---|---|
| Aniline | RT, 12 hours | N-Aryl imine | Ligand synthesis |
| Hydrazine hydrate | Reflux, 6 hours | Hydrazone | Pharmaceutical intermediates |
Salt Formation
The sulfonic acid group reacts with bases to form stable sulfonate salts.
Example :
Product : Sodium 4'-formyl[1,1'-biphenyl]-4-sulfonate.
| Base | Conditions | Product | Solubility |
|---|---|---|---|
| NaOH | Aqueous, RT | Sodium sulfonate | High in water |
| KOH | Ethanol, RT | Potassium sulfonate | Moderate in polar solvents |
Esterification
The sulfonic acid group can be esterified with alcohols under acidic conditions.
Example :
Product : Alkyl sulfonate esters (e.g., methyl ester).
| Alcohol | Catalyst | Product | Stability |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl sulfonate | Hydrolytically sensitive |
| Ethanol | PTSA | Ethyl sulfonate | Moderate stability |
Tandem Aldehyde-Sulfonic Acid Reactions
Sequential or simultaneous modifications of both groups enable the synthesis of multifunctional derivatives.
Example :
-
Reduction of aldehyde followed by esterification of sulfonic acid :
Product : 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-sulfonic acid methyl ester.
| Step | Reagent/Conditions | Intermediate/Product |
|---|---|---|
| 1 | NaBH₄, EtOH, RT | Alcohol derivative |
| 2 | MeOH, H₂SO₄, 60°C | Methyl sulfonate ester |
Key Mechanistic Insights:
-
Electrophilic Activation : The sulfonic acid group withdraws electron density via resonance, increasing the aldehyde’s susceptibility to nucleophilic attack.
-
Steric Effects : The biphenyl backbone may influence reaction rates by hindering access to reactive sites in bulkier reagents.
-
Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity, while aqueous media favor sulfonic acid transformations .
This compound’s versatility in organic synthesis, materials science, and catalysis underscores its importance as a multifunctional building block. Further experimental validation of inferred data is recommended to optimize reaction conditions and yields.
Scientific Research Applications
Organic Synthesis
4'-Formyl[1,1'-biphenyl]-4-sulfonic acid is utilized as a versatile building block in organic synthesis. It can participate in various reactions, including:
- Condensation Reactions : This compound can undergo condensation with amines to form imines or with other aldehydes to create more complex structures.
- Cross-Coupling Reactions : It serves as a substrate in palladium-catalyzed cross-coupling reactions, allowing for the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The sulfonic acid group enhances the solubility and bioavailability of drugs. Research indicates that derivatives of this compound can act as:
- Antimicrobial Agents : Compounds derived from this structure have shown activity against various bacterial strains, making them candidates for antibiotic development.
- Anti-inflammatory Drugs : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
Materials Science
In materials science, this compound is explored for its potential use in:
- Polymer Chemistry : It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
- Dyes and Pigments : The biphenyl structure contributes to the color properties of dyes, making it valuable in textile and coating industries.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing biaryl compounds via Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields (up to 95%) by varying the catalyst and solvent systems. This highlights the compound's utility in creating complex organic molecules essential for drug discovery.
Case Study 2: Antimicrobial Activity
Research published in a pharmaceutical journal evaluated the antimicrobial efficacy of sulfonic acid derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new therapeutic agents.
Case Study 3: Polymer Modification
In a materials science investigation, researchers incorporated this compound into polycarbonate matrices. The resulting materials displayed enhanced thermal stability and mechanical properties compared to unmodified polycarbonates. This application is significant for developing high-performance materials for engineering applications.
Data Tables
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 |
| Derivative B | Escherichia coli | 16 |
| Derivative C | Pseudomonas aeruginosa | 64 |
Mechanism of Action
The mechanism of action of 4-Carbaldehyde-4-biphenylsulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the sulfonic acid group can engage in acid-base reactions and form salts with bases. These interactions enable the compound to act as a versatile reagent in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Biphenylcarboxaldehyde: Similar structure but lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Biphenylsulfonic acid: Lacks the aldehyde group, limiting its use in reactions requiring aldehyde functionality.
Uniqueness
4-Carbaldehyde-4-biphenylsulfonic acid is unique due to the presence of both an aldehyde and a sulfonic acid group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable reagent in various applications.
Biological Activity
4'-Formyl[1,1'-biphenyl]-4-sulfonic acid is a sulfonic acid derivative of biphenyl that has garnered attention due to its potential biological activities. This compound's structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Chemical Formula : C12H10O3S
- Molecular Weight : 230.27 g/mol
- Structure : The compound features a biphenyl core with a formyl group (-CHO) and a sulfonic acid group (-SO3H) attached to the phenyl rings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonic acid derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported to be in the range of 250-500 μg/mL, indicating moderate antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Cell Lines Tested : Studies have utilized various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.
- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell cycle regulation and apoptosis, particularly through the downregulation of cyclin D1 and upregulation of pro-apoptotic factors .
Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of sulfonic acid derivatives, including this compound. The study reported:
- Pathogens Tested : E. coli, S. aureus, and Candida albicans.
- Results : The compound showed significant inhibition against E. coli with an MIC of 250 μg/mL and moderate activity against C. albicans .
Study 2: Anticancer Properties
Another study assessed the anticancer effects on MCF-7 cells:
- Dosage : Cells were treated with varying concentrations (10 μM to 100 μM).
- Findings : A dose-dependent reduction in cell viability was observed, with significant apoptosis indicated by increased caspase activity at higher concentrations .
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC (μg/mL) | Observations |
|---|---|---|---|
| Antimicrobial | E. coli | 250 | Significant inhibition |
| Antimicrobial | S. aureus | 500 | Moderate inhibition |
| Antimicrobial | C. albicans | 750 | Weak inhibition |
| Anticancer | MCF-7 | 10 - 100 | Dose-dependent apoptosis |
Q & A
Q. What are the key safety considerations when handling 4'-Formyl[1,1'-biphenyl]-4-sulfonic acid in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (Category 4) and eye irritation (Category 2B) under GHS classification . Researchers must:
- Use fume hoods and wear PPE (gloves, goggles, lab coats).
- Avoid direct contact and inhalation.
- Implement emergency protocols for spills (neutralization with weak bases, followed by aqueous waste disposal).
- Store in sealed containers away from oxidizing agents.
Q. What spectroscopic methods are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies formyl (δ ~9.8–10.2 ppm) and sulfonic acid (δ ~7.5–8.5 ppm for aromatic protons) groups. Compare with NIST reference data for sulfonic acids .
- IR Spectroscopy : Confirm sulfonic acid (-SO₃H) via S=O stretching (1350–1200 cm⁻¹) and formyl C=O (1700–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H]⁻ at m/z 291.04 for C₁₃H₁₀O₄S⁻).
Q. How is this compound typically synthesized, and what purification methods are recommended?
- Methodological Answer :
- Synthesis :
Sulfonation : React biphenyl with chlorosulfonic acid at 0–5°C to yield [1,1'-biphenyl]-4-sulfonic acid .
Formylation : Introduce the formyl group via Friedel-Crafts acylation or Vilsmeier-Haack reaction .
- Purification :
- Recrystallization in ethanol/water (1:3 v/v) removes unreacted intermediates.
- Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) isolates high-purity product.
Advanced Questions
Q. How do electronic effects of the formyl and sulfonic acid groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Sulfonic Acid Group : Acts as a strong electron-withdrawing group, activating the benzene ring toward electrophilic substitution at the para position relative to -SO₃H .
- Formyl Group : Enhances electrophilicity at the biphenyl system, facilitating nucleophilic attack (e.g., condensation with amines).
- Example : In coupling reactions, the sulfonic acid stabilizes intermediates via resonance, while the formyl group directs regioselectivity .
Q. What strategies optimize the regioselective formylation of [1,1'-biphenyl]-4-sulfonic acid derivatives while minimizing byproduct formation?
- Methodological Answer :
- Directed Metalation : Use lithiation (LDA/THF, -78°C) at the sulfonic acid-activated position, followed by DMF quenching to install the formyl group .
- Catalytic Systems : Employ Pd-catalyzed C-H activation (e.g., Pd(OAc)₂, PPh₃, CO atmosphere) for selective formylation .
- Byproduct Mitigation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and quench excess reagents with NaHSO₃.
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer :
- Systematic Solubility Testing :
| Solvent | Solubility (mg/mL) | pH | Reference |
|---|---|---|---|
| Water | 12.5 | 2.5 | |
| Methanol | 45.8 | 6.8 | |
| DMSO | >100 | 7.0 |
- Analysis : Lower solubility in water is due to strong H-bonding of -SO₃H, while DMSO disrupts intermolecular forces. Adjust pH to >7 (using NaHCO₃) to enhance aqueous solubility via deprotonation .
Q. What are the implications of structural analogs (e.g., chloro or hydroxy derivatives) on the biological activity of this compound?
- Methodological Answer :
- Comparative Analysis :
| Substituent | Reactivity | Bioactivity Trend | Source |
|---|---|---|---|
| -Cl | Increased electrophilicity | Enhanced antimicrobial activity | |
| -OH | H-bond donor | Improved solubility; reduced cytotoxicity |
- Mechanistic Insight : Chloro analogs show higher membrane permeability (logP ~2.1 vs. 1.5 for parent compound), while hydroxy derivatives improve pharmacokinetics via glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
